![molecular formula C4H4ClN3O2S B1386262 2-Chloropyrimidine-5-sulfonamide CAS No. 1155080-09-3](/img/structure/B1386262.png)
2-Chloropyrimidine-5-sulfonamide
Overview
Description
2-Chloropyrimidine-5-sulfonamide, also known as sulfapyrimidine or sulfadiazine, is a sulfonamide antibiotic that is commonly used to treat a range of bacterial infections. It has a molecular weight of 193.61 g/mol . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 2-Chloropyrimidine-5-sulfonamide is represented by the formula C4H4ClN3O2S . The InChI code for this compound is 1S/C4H4ClN3O2S/c5-4-7-1-3 (2-8-4)11 (6,9)10/h1-2H, (H2,6,9,10) .Physical And Chemical Properties Analysis
2-Chloropyrimidine-5-sulfonamide is a white to yellow solid . It has a molecular weight of 193.61 .Scientific Research Applications
Anti-Inflammatory Applications
2-Chloropyrimidine-5-sulfonamide: has been studied for its potential anti-inflammatory properties. Pyrimidine derivatives, including chloropyrimidine sulfonamides, have shown inhibitory effects against key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These findings suggest that chloropyrimidine sulfonamides could be developed into novel anti-inflammatory agents with enhanced activities and minimal toxicity.
Environmental Monitoring
The compound is used in environmental science to monitor the presence of sulfonamides and their transformation products in soils . This is particularly relevant in areas with increased animal activity, where sulfonamides can disrupt food chains and contribute to antibiotic resistance. The ability to detect and quantify these compounds in the environment is crucial for assessing ecological risks and developing remediation strategies.
Antibacterial Research
Sulfonamides, including 2-Chloropyrimidine-5-sulfonamide , are known for their broad-spectrum antibacterial activity. They are analogs of para-aminobenzoic acid and interfere with bacterial synthesis of folic acid, which is essential for their growth and multiplication. This makes them valuable for studying bacterial resistance mechanisms and developing new antibacterial drugs .
Pharmacological Studies
In pharmacology, 2-Chloropyrimidine-5-sulfonamide is used to explore a range of pharmacological activities. It has roles in treating diverse disease states due to its anti-carbonic anhydrase and anti-dihydropteroate synthetase activities, which are beneficial for conditions like diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Drug Development
The structural activity relationships (SARs) of pyrimidines, including chloropyrimidine sulfonamides, are extensively studied to develop new drugs with improved efficacy and reduced side effects. These studies provide insights into the molecular interactions that govern the pharmacological effects of these compounds .
Analytical Chemistry
2-Chloropyrimidine-5-sulfonamide: serves as a model compound in analytical chemistry for developing and validating new methods, such as UHPLC-MS/MS, to analyze sulfonamides in various matrices. This is essential for ensuring the accuracy and reliability of environmental and pharmacological studies involving sulfonamides .
Mechanism of Action
Target of Action
2-Chloropyrimidine-5-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
2-Chloropyrimidine-5-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
The compound interferes with the folic acid metabolism cycle in bacteria . By inhibiting the dihydropteroate synthetase enzyme, it prevents the synthesis of folic acid, a crucial component for DNA replication. This disruption in the biochemical pathway leads to the inability of the bacteria to multiply, thereby inhibiting its growth .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . .
Result of Action
The primary result of the action of 2-Chloropyrimidine-5-sulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for DNA replication, the compound effectively stops the bacteria from multiplying . This makes it a potentially effective antibacterial agent.
Safety and Hazards
Future Directions
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been discussed in detail . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-chloropyrimidine-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H,(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBIDJWAGDFKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.